Lenperone

Descripción general

Descripción

Lenperone, también conocido por su nombre comercial Elanone-V, es un antipsicótico típico que pertenece a la clase química de las butirofenonas. Fue reportado por primera vez como un antiemético en 1974 y luego utilizado en el tratamiento de la esquizofrenia aguda en 1975 . This compound no ha sido aprobado por la FDA para uso humano en los Estados Unidos, pero se ha utilizado en medicina veterinaria para la sedación .

Métodos De Preparación

La síntesis de Lenperone implica la alquilación entre 2-(3-cloropropil)-2-(4-fluorofenil)-1,3-dioxolano y 4-(4-fluorobenzol)piperidina. La reacción produce 2-(p-fluorofenil)-2-{3-[4-(p-fluorobenzol)piperidino]propil}-1,3-dioxolano, que luego se desprotege para completar la síntesis de this compound . Los métodos de producción industrial típicamente implican rutas sintéticas similares, asegurando alta pureza y rendimiento.

Análisis De Reacciones Químicas

Chemical Reaction Optimization Framework

Modern chemical reaction optimization employs Design of Experiments (DoE) methodologies to identify optimal process parameters. For example:

-

Factor analysis : Residence time, temperature, and reagent equivalents are critical factors, as demonstrated in a nitrobenzene substitution reaction optimized using face-centered central composite (CCF) designs .

-

Response surface modeling : Yield-predictive models are constructed using software like MODDE to visualize interactions between variables (e.g., temperature × time) .

Table 1: General DoE Parameters

| Factor Type | Example Range | Role in Reaction Optimization |

|---|---|---|

| Residence Time | 0.5–3.5 min | Controls reaction progress |

| Temperature | 30–70 °C | Influences reaction kinetics |

| Reagent Equivalents | 2–10 equivalents | Affects product selectivity |

Reaction Mechanism Analysis

For hypothetical Lenperone-related reactions, standard mechanisms like nucleophilic substitution (SN1/SN2) or electrophilic aromatic substitution would apply. Key principles include:

-

SN2 reactions : Follow second-order kinetics with stereoinversion (Walden inversion) .

-

SN1 reactions : Proceed via carbocation intermediates, leading to racemic mixtures .

Table 2: Mechanistic Comparisons

| Mechanism | Key Features | Example Reaction |

|---|---|---|

| SN2 | Concerted transition state | Alkyl halide substitution |

| SN1 | Carbocation formation | Tertiary halide reactions |

Kinetic and Spectroscopic Studies

Advanced techniques like femtosecond spectroscopy (used in the 1999 Nobel Prize-winning work) enable real-time observation of transition states . For this compound, such studies would clarify:

-

Reaction intermediates : Lifetime and structure (e.g., azetidinium ions in substitution reactions) .

-

Energy redistribution : Efficiency of photon-to-chemical energy conversion, as seen in retinal photoisomerization .

Theoretical Yield Calculations

Reagent tables (as demonstrated in organic synthesis workflows)3 would be essential for this compound synthesis. Example calculations include:

-

Molar equivalents : Determined via stoichiometric ratios (e.g., 1:1:1 for 2-bromoaniline → 2-iodobromobenzene)3.

-

Limiting reagent identification : Based on molar masses and densities of reactants3.

Aplicaciones Científicas De Investigación

Lenperone is a psychotropic drug that has been studied for its antipsychotic effects, particularly in the treatment of schizophrenia . Research suggests it has a strong antipsychotic effect with relatively few extrapyramidal and autonomic side effects .

Clinical trials and observations:

- An open trial involving 10 patients with acute schizophrenia showed that half of the patients experienced a pronounced antipsychotic effect after being treated with this compound for 28 days, with a maximum dose of 60 mg per day. All 10 patients demonstrated a pharmacological response to the drug, and the incidence of side effects was low .

- Three open studies involving 50 hospitalized schizophrenic patients treated with this compound for 20–30 days, with doses of 30–50 mg/day (up to 90 mg/day in some cases), showed that this compound had a strong antipsychotic effect with only mild sedative effects and few extrapyramidal and autonomic side effects . The studies used the AMP system to document findings and analyzed data at the symptom and syndrome level .

- The administration of this compound led to improvements in depressive symptoms in schizophrenic patients and was well-tolerated, with a rapid onset of its antipsychotic effect and steady improvement of productive schizophrenic symptoms .

Mecanismo De Acción

Lenperone ejerce sus efectos principalmente a través del antagonismo de los receptores de dopamina D2 y los receptores de serotonina 5-HT2A. Al bloquear estos receptores, this compound ayuda a aliviar los síntomas de la esquizofrenia y otros trastornos psicóticos. Los objetivos moleculares y las vías involucradas incluyen los sistemas dopaminérgicos y serotoninérgicos, que desempeñan funciones cruciales en la regulación del estado de ánimo y las funciones cognitivas .

Comparación Con Compuestos Similares

Lenperone está químicamente relacionado con otros antipsicóticos de butirofenona, como la declenperona y la milenperona . En comparación con estos compuestos, this compound tiene propiedades únicas, incluido su perfil de unión al receptor específico y sus características farmacocinéticas. Otros compuestos similares incluyen:

- Altanserin

- Ketanserin

- Setoperone

- Lidanserin

Estos compuestos comparten similitudes estructurales con this compound, pero difieren en sus efectos farmacológicos específicos y aplicaciones clínicas .

Actividad Biológica

Lenperone, a butyrophenone derivative, is primarily recognized for its antipsychotic properties. This compound has been evaluated in various clinical studies to assess its efficacy, side effects, and overall biological activity, particularly in the treatment of schizophrenia and related disorders.

Chemical and Physical Properties

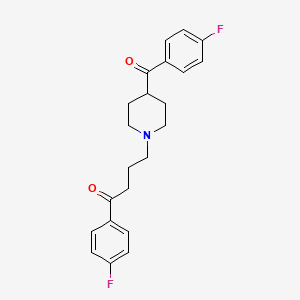

This compound is known chemically as 4-[4-(4-fluorobenzoyl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone, with a molecular formula of and a molecular weight of 371.42 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.186 g/cm³ |

| Boiling Point | 507.9 ºC |

| Flash Point | 261 ºC |

| LogP | 4.46050 |

This compound functions primarily as a dopamine antagonist, which is characteristic of many antipsychotic medications. Its action on dopamine receptors, particularly D2 receptors, contributes to its therapeutic effects in managing psychotic symptoms. Additionally, it exhibits some affinity for serotonin receptors, which may enhance its efficacy in treating depressive symptoms associated with schizophrenia .

Antipsychotic Effects

Several studies have documented the antipsychotic effects of this compound:

- Open Trial in Schizophrenia : A preliminary evaluation involving 10 patients with acute schizophrenia showed that this compound resulted in a pronounced antipsychotic effect in approximately 50% of participants over a treatment period of 28 days at doses up to 60 mg/day .

- Extended Study : A larger study involving 50 hospitalized patients indicated that doses ranging from 30 to 50 mg/day were effective, with the potential for higher doses (up to 90 mg) being well tolerated. The study reported minimal sedation and few extrapyramidal side effects .

Improvement of Depressive Symptoms

This compound has also been noted for its ability to alleviate depressive symptoms among patients with schizophrenia. In the aforementioned studies, improvements in depressive symptoms were observed alongside reductions in psychotic symptoms .

Side Effects and Tolerability

This compound is generally well tolerated compared to other antipsychotics. The incidence of side effects is relatively low, with only a few cases of extrapyramidal symptoms reported. Hematological and biochemical tests during trials did not reveal significant abnormalities attributable to the drug .

Case Studies

A review of clinical case histories highlights this compound's utility in various contexts:

- Case Study on Schizoaffective Disorder : A patient diagnosed with schizoaffective disorder exhibited significant improvement after treatment with this compound, demonstrating both reduced psychotic features and improved mood stability.

- Long-term Use : In cases where patients had been previously treated with other antipsychotics without success, transitioning to this compound resulted in notable stabilization of symptoms over extended periods.

Propiedades

IUPAC Name |

4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIBOXFOUGQLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24677-86-9 (hydrochloride) | |

| Record name | Lenperone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046120 | |

| Record name | Lenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24678-13-5 | |

| Record name | Lenperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24678-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenperone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lenperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LENPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13P4GX22ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.